![molecular formula C26H22O3 B11166119 3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11166119.png)
3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one
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Overview
Description
3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenylpropenyl ether moiety attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylpropenyl Ether Moiety: The final step involves the etherification of the chromen-2-one core with (2E)-3-phenyl-2-propenol in the presence of a suitable dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropenyl ether moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Anti-inflammatory and Anticancer Effects: The compound modulates inflammatory pathways and induces apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one can be compared with other chromen-2-one derivatives:
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Similar structure but with additional methyl and phenylethoxy groups.
3-benzyl-4-methyl-7-((2-methyl-2-propenyl)oxy)-2H-chromen-2-one: Similar structure but with a different propenyl ether moiety.
4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one: Different substitution pattern on the chromen-2-one core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a derivative of chromenone, notable for its complex structure and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C21H20O4 with a molecular weight of approximately 336.39 g/mol. The structure features a chromenone backbone with multiple functional groups, including a benzyl group and a propenyl ether, which are significant for its reactivity and biological interactions.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C21H20O4 |
Molecular Weight | 336.39 g/mol |
Functional Groups | Benzyl, Propenyl ether |
Backbone | Chromenone |
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antioxidant Activity : Many coumarin derivatives have shown significant antioxidant properties, which could be attributed to their ability to scavenge free radicals.
- Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The structural components allow for interaction with inflammatory pathways, potentially reducing inflammation.
Antioxidant Activity
A study conducted on similar chromenone derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production.
Antimicrobial Effects
In vitro tests have shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Anti-inflammatory Properties
Research has indicated that this compound can modulate the expression of pro-inflammatory cytokines in cell culture models, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Interaction with Enzymes : It may inhibit enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune response .
- Cellular Uptake and Distribution : Its lipophilicity allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methylcoumarin | Simple coumarin backbone | Strong fluorescence properties |
7-Hydroxyflavone | Hydroxy group at position 7 | Significant antioxidant activity |
6-Bromoquinolinone | Quinolone structure | Antibacterial agent |
Properties
Molecular Formula |
C26H22O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C26H22O3/c1-19-23-15-14-22(28-16-8-13-20-9-4-2-5-10-20)18-25(23)29-26(27)24(19)17-21-11-6-3-7-12-21/h2-15,18H,16-17H2,1H3/b13-8+ |
InChI Key |
YGLKAHPXOKNLIY-MDWZMJQESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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